2-Methyl-1-naphthaleneacetic acid

Plant Physiology Flower Induction Pineapple Forcing

2-Methyl-1-naphthaleneacetic acid (CAS 85-08-5) is the sole ring-substituted naphthalene derivative capable of forcing pineapple (Ananas comosus) flowering, as established by the Gowing & Leeper screen. This unique, substitution-dependent bioactivity distinguishes it from unsubstituted NAA and makes it indispensable for flowering physiology studies, auxin SAR campaigns, and pesticide residue analysis (EPA Code 056005). Specify this compound for protocols requiring a defined chemical forcing agent with proven ring-substitution specificity.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 85-08-5
Cat. No. B1606095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-naphthaleneacetic acid
CAS85-08-5
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)CC(=O)O
InChIInChI=1S/C13H12O2/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13(14)15/h2-7H,8H2,1H3,(H,14,15)
InChIKeyGQHUFHPHBHEKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 2-Methyl-1-naphthaleneacetic Acid (CAS 85-08-5) for Plant Growth Regulation Research


2-Methyl-1-naphthaleneacetic acid (CAS 85-08-5) is a synthetic plant growth regulator belonging to the naphthaleneacetic acid (NAA) class of auxin mimics [1]. This compound integrates a methyl substituent at the 2-position of the naphthalene ring, structurally differentiating it from the widely used unsubstituted 1-naphthaleneacetic acid (NAA) and the β-isomer 2-naphthaleneacetic acid [1]. Regulatory records confirm its inclusion as an active ingredient in EPA-registered pesticide formulations (EPA Pesticide Chemical Code 056005), underscoring its commercial and experimental relevance [2].

Avoiding Procurement Pitfalls: Why Unsubstituted Naphthaleneacetic Acids Cannot Substitute for the 2-Methyl Derivative


Substituting 2-methyl-1-naphthaleneacetic acid with its unsubstituted analog 1-naphthaleneacetic acid (NAA) or the β-isomer 2-naphthaleneacetic acid is biologically unjustified for specific experimental endpoints. Classic pharmacological evidence demonstrates that ring substitution on the naphthalene nucleus critically determines physiological activity [1]. In systematic screening of sixty-four naphthalene derivatives, the addition of a methyl group at the 2-position produced the sole compound capable of forcing pineapple flowering within the entire set of ring-substituted analogs, while many other derivatives, including those with alternative substitution patterns, demonstrated no forcing activity [1]. This observation confirms that minor structural modifications in this chemical class do not produce incremental changes in potency but rather determine the presence or absence of a discrete biological activity, prohibiting generic interchange [1].

Quantitative Differentiation Evidence: 2-Methyl-1-naphthaleneacetic Acid vs. Ring-Substituted Naphthalene Analogs


Unique Pineapple Flower Induction Among Ring-Substituted Naphthalene Derivatives

In a systematic structure-activity study evaluating sixty-four naphthalene derivatives, heterocyclic compounds, and miscellaneous chemicals for flower induction (forcing) in pineapple plants, 2-methyl-1-naphthaleneacetic acid was identified as the only compound with further substitution on the naphthalene nucleus that successfully forced flowering [1]. All other ring-substituted naphthalene analogs tested in this series failed to induce this specific physiological response, making the 2-methyl substitution pattern a critical determinant of this discrete biological activity [1].

Plant Physiology Flower Induction Pineapple Forcing Auxin SAR

Divergent Activity Spectrum Relative to Unsubstituted 1-Naphthaleneacetic Acid (NAA)

The pineapple forcing study revealed that 2-methyl-1-naphthaleneacetic acid and unsubstituted 1-naphthaleneacetic acid (NAA) exhibit divergent activity profiles across standard auxin bioassays. Although both compounds display activity in the split pea-stem curvature test, the correlation between pea test activity and pineapple forcing was reported to be poor across the compound library, with specific compounds showing forcing activity in pineapple but low or no activity in the pea test [1]. NAA, the unsubstituted parent compound, is well-established as a broad-spectrum synthetic auxin, but the 2-methyl substitution introduces a distinct functional selectivity not predicted by NAA's activity profile [1].

Auxin Biology Structure-Activity Relationship Bioassay Correlation

Inclusion in Multi-Active-Ingredient Commercial Formulations

EPA registration records document an approved pesticide formulation combining 2-methyl-1-naphthaleneacetic acid with indole-3-butyric acid (IBA), 2-methyl-1-naphthaleneacetamide, 1-naphthaleneacetamide (NAD), and thiram [1]. This multi-component product demonstrates that the 2-methyl derivative is intentionally selected for co-formulation rather than being substituted with higher-volume or lower-cost generic auxins such as NAA. The persistence of this compound in a registered, commercialized mixture implies a functional role not fully interchangeable with other auxinic components in the same formulation [1].

Agrochemical Formulation Pesticide Registration Combination Product

Evidence-Based Application Scenarios for 2-Methyl-1-naphthaleneacetic Acid Procurement


Pineapple Flowering Induction and Tropical Fruit Crop Research

The singular ability of 2-methyl-1-naphthaleneacetic acid to force pineapple flowering among ring-substituted naphthalene derivatives [1] makes it a critical procurement item for laboratories studying flowering physiology in Ananas comosus and related bromeliad crops. Experimental protocols requiring a defined chemical forcing agent with ring-substitution specificity should specify this compound rather than unsubstituted NAA, which lacks the substitution-dependent selectivity profile documented in the 1961 Gowing and Leeper screen.

Structure-Activity Relationship (SAR) Studies on Synthetic Auxins

The availability of both forced flowering and split pea-stem curvature data for 2-methyl-1-naphthaleneacetic acid [1] supports its use as a comparator compound in SAR campaigns investigating the molecular determinants of auxin receptor binding, transport, and signal transduction. Its poor correlation between pea test activity and pineapple forcing contrasts with the behavior of unsubstituted NAA, offering a tool for probing differential auxin signaling pathways across plant species.

Agrochemical Formulation Development and Quality Control

The documented presence of 2-methyl-1-naphthaleneacetic acid in an EPA-registered multi-active-ingredient product [2] establishes its commercial relevance for agrochemical manufacturers. Analytical laboratories involved in pesticide residue monitoring or formulation quality control should procure authenticated reference standards of this compound (CAS 85-08-5) to support method validation, given its regulatory status under EPA Pesticide Chemical Code 056005.

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